2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide is an organic compound with a complex structure It features a benzylsulfanyl group attached to an acetamide backbone, with a 2,4-dimethylpentan-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide typically involves the following steps:
Formation of Benzylsulfanyl Group: This can be achieved by reacting benzyl chloride with sodium sulfide to form benzyl sulfide.
Acetamide Formation: The benzyl sulfide is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(benzylsulfanyl)acetamide.
Substitution with 2,4-Dimethylpentan-3-yl Group: Finally, the 2-(benzylsulfanyl)acetamide is reacted with 2,4-dimethylpentan-3-ylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfanyl groups.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize the sulfanyl or acetamide groups. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane: A simpler hydrocarbon with a similar alkyl chain.
Benzylsulfanylacetamide: Lacks the 2,4-dimethylpentan-3-yl group.
N-(2,4-Dimethylpentan-3-yl)acetamide: Lacks the benzylsulfanyl group.
Uniqueness
2-(benzylsulfanyl)-N-(2,4-dimethylpentan-3-yl)acetamide is unique due to the combination of its benzylsulfanyl and 2,4-dimethylpentan-3-yl groups. This unique structure may confer specific properties and reactivity that are not observed in simpler analogs.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2,4-dimethylpentan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-12(2)16(13(3)4)17-15(18)11-19-10-14-8-6-5-7-9-14/h5-9,12-13,16H,10-11H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDSWAKRFARBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CSCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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